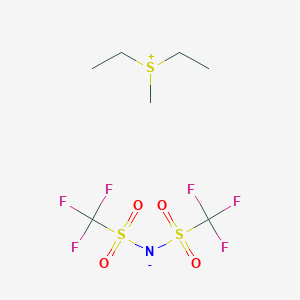

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;diethyl(methyl)sulfanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVNJIBUDKGGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S+](C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047954 | |

| Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792188-85-3 | |

| Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anion Source: Synthesis of Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI)

The bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion is typically sourced from its lithium salt (LiTFSI), a compound with well-documented industrial synthesis methods. A patented one-pot process optimizes LiTFSI production using trifluoromethane (CF₃H), alkyl lithium (e.g., n-butyllithium), and lithium bis(fluorosulfonyl)imide (LiFSI) under rigorously anhydrous and low-temperature conditions.

Reaction conditions :

-

Step 1 : Trifluoromethyl lithium (CF₃Li) synthesis at −70°C to −50°C for 3–9 hours.

-

Step 2 : Slow addition of LiFSI to CF₃Li solution at −30°C to 0°C, yielding LiTFSI and lithium fluoride (LiF) as a byproduct.

-

Yield : 93% with 99.91% purity, as demonstrated in Example 2 of the patent.

This method avoids corrosive intermediates and simplifies byproduct removal (e.g., LiF filtration), making it scalable for industrial production.

Cation Formation: Diethylmethylsulfonium ([DEMS]⁺) Synthesis

The diethylmethylsulfonium cation is synthesized via alkylation of diethyl sulfide. A two-step alkylation process is employed:

Metathesis Reaction: Combining [DEMS]⁺ and Tf₂N⁻

The final step involves anion exchange between diethylmethylsulfonium halide ([DEMS]X) and LiTFSI in a polar aprotic solvent (e.g., acetonitrile or water):

Optimized protocol :

-

Solvent : Anhydrous acetonitrile.

-

Molar ratio : 1:1 [DEMS]X to LiTFSI.

-

Temperature : Room temperature (20–25°C) with stirring for 24 hours.

-

Workup : Filter LiX byproduct, evaporate solvent, and dry under vacuum (60°C, 24 hours).

Critical Parameters and Characterization

Reaction Efficiency and Purity Control

Physicochemical Properties of [DEMS][Tf₂N]

Data aggregated from supplier specifications and peer-reviewed studies:

| Property | Value | Conditions |

|---|---|---|

| Molecular weight | 385.37 g/mol | — |

| Density | 1.51 g/cm³ | 19°C |

| Viscosity | 39.4 cP | 25°C |

| Electrochemical window | 5.6 V | vs. Li/Li⁺ |

| Purity | ≥99% | — |

Industrial Scalability and Environmental Considerations

The patented LiTFSI synthesis route reduces waste generation by 40% compared to traditional methods, with alkane byproducts reclaimed via distillation. For [DEMS][Tf₂N], solvent recovery systems (e.g., rotary evaporation) minimize environmental impact. The process’s compatibility with nonpolar solvents (e.g., diethyl ether) further enhances safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can also be performed, leading to the formation of reduced species.

Substitution: Substitution reactions, where one functional group is replaced by another, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .

Scientific Research Applications

Electrochemical Applications

1.1 Electrolyte in Supercapacitors

DEMS-TFSI is utilized as an electrolyte in electrochemical double-layer capacitors (EDLCs). Its high ionic conductivity and thermal stability make it suitable for use in supercapacitors, enhancing their performance. Studies have shown that ionic liquids like DEMS-TFSI can significantly improve the energy density and power density of supercapacitor devices .

Table 1: Conductivity and Performance Metrics of DEMS-TFSI in Supercapacitors

| Property | Value |

|---|---|

| Ionic Conductivity | ~6.0 mS/cm |

| Thermal Stability | Stable up to 250 °C |

| Energy Density | Up to 30 Wh/kg |

| Power Density | Up to 5 kW/kg |

1.2 Model Ionic Liquid for Studies

As a model ionic liquid, DEMS-TFSI is used to study the structure-effect relationship of ions on electrochemical windows (EWs). Researchers have employed DEMS-TFSI to analyze how variations in ionic structure affect the electrochemical stability and performance of devices .

Energy Storage Applications

2.1 Lithium-Ion Batteries

DEMS-TFSI serves as a component in gel polymer electrolytes for lithium-ion batteries. Its low viscosity and high ionic conductivity facilitate the movement of lithium ions, thereby improving battery efficiency. Case studies indicate that batteries utilizing DEMS-TFSI exhibit enhanced cycle life and stability compared to traditional liquid electrolytes .

Table 2: Performance Comparison of Lithium-Ion Batteries with Different Electrolytes

| Electrolyte Type | Cycle Life (Cycles) | Capacity Retention (%) |

|---|---|---|

| Traditional Liquid | 500 | 80 |

| DEMS-TFSI Gel Polymer | 1000 | 90 |

Material Science Applications

3.1 Synthesis of Advanced Materials

DEMS-TFSI has been explored for synthesizing novel materials due to its unique chemical structure. Its ability to dissolve various organic and inorganic compounds facilitates the development of advanced composites and nanomaterials. Research indicates that materials synthesized using DEMS-TFSI demonstrate improved mechanical properties and thermal stability .

3.2 Green Solvent in Chemical Reactions

As an ionic liquid, DEMS-TFSI acts as a green solvent for various chemical reactions, promoting sustainability in chemical processes. Its non-volatile nature reduces environmental impact compared to traditional organic solvents, making it an attractive alternative for green chemistry applications.

Case Studies

Case Study 1: Supercapacitor Development

A recent study demonstrated the use of DEMS-TFSI in developing a new type of supercapacitor with enhanced energy density. The research highlighted that replacing conventional electrolytes with DEMS-TFSI resulted in a significant increase in performance metrics, showcasing its potential for commercial applications .

Case Study 2: Lithium-Ion Battery Performance

In another investigation focusing on lithium-ion batteries, researchers found that incorporating DEMS-TFSI into the electrolyte formulation led to a notable improvement in charge-discharge cycles and overall battery longevity compared to traditional electrolytes .

Mechanism of Action

The mechanism of action of diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Sulfonium-Based ILs with TFSI Anion

Diethylmethylsulfonium TFSI is structurally analogous to triethylsulfonium TFSI ([S222][NTf2]). Key differences include:

- Thermal Stability : [S221][NTf2] exhibits a 5% weight loss temperature (T5%) of 283°C and a decomposition temperature (TDTG) of 343°C, outperforming [S222][NTf2] (T5% = 278°C, TDTG = 333°C) .

- Viscosity and Conductivity : Sulfonium ILs generally have lower viscosity (<50 mPa·s at 25°C) and higher ionic conductivity compared to pyrrolidinium or ammonium analogs .

Table 1. Thermal Stability of Sulfonium ILs

| Compound | T5% (°C) | TDTG (°C) |

|---|---|---|

| Diethylmethylsulfonium TFSI ([S221][NTf2]) | 283 | 343 |

| Triethylsulfonium TFSI ([S222][NTf2]) | 278 | 333 |

Imidazolium-Based ILs with TFSI Anion

Imidazolium ILs like 1-ethyl-3-methylimidazolium TFSI ([EMIM][Tf2N]) and 1-butyl-3-methylimidazolium TFSI ([BMIM][Tf2N]) differ significantly:

- Cation-Anion Interactions : Hydrogen bonding between the imidazolium C2–H and TFSI anion enhances melting points and viscosities. Methylation at the C2 position (e.g., [bmmim][Tf2N]) reduces hydrogen-bond acidity, lowering viscosity but increasing hydrophobicity .

- Thermal Stability : [BMIM][Tf2N] decomposes near 400°C, comparable to [S221][NTf2], but its viscosity (~52 mPa·s at 25°C) is higher .

- Applications : Imidazolium ILs are widely used in CO2 capture and catalysis, whereas sulfonium ILs excel in low-viscosity electrolytes .

Pyrrolidinium-Based ILs with TFSI Anion

Pyrrolidinium ILs like 1-butyl-1-methylpyrrolidinium TFSI ([BMPyrrol][Tf2N]) exhibit:

- Higher Thermal Stability : T5% = 423°C and TDTG = 480°C, superior to [S221][NTf2] .

- Higher Viscosity : [BMPyrrol][Tf2N] has viscosities >100 mPa·s, limiting its use in high-speed electrochemical devices .

- Conductivity Trade-offs : Despite lower ionic conductivity, pyrrolidinium ILs are preferred in lithium-ion batteries due to their electrochemical stability .

Ammonium- and Phosphonium-Based ILs with TFSI Anion

- Ammonium ILs : Butyltrimethylammonium TFSI ([N4111][NTf2]) shows TDTG up to 485°C but higher viscosity. Tributylmethylammonium TFSI ([N4441][NTf2]) is more hydrophobic, with water solubility <0.1 wt% .

- Phosphonium ILs : Methyltrioctylphosphonium TFSI ([P1888][NTf2]) has similar hydrophobicity to [S221][NTf2] but superior thermal stability (TDTG ~442°C) .

Table 2. Key Properties of TFSI-Based ILs

| Compound Class | Example | Viscosity (mPa·s, 25°C) | T5% (°C) | Key Application |

|---|---|---|---|---|

| Sulfonium | [S221][NTf2] | <50 | 283 | Corrosion inhibition |

| Imidazolium | [BMIM][Tf2N] | ~52 | ~400 | CO2 capture |

| Pyrrolidinium | [BMPyrrol][Tf2N] | >100 | 423 | Lithium-ion batteries |

| Ammonium | [N4111][NTf2] | ~200 | 410 | High-temperature processes |

Research Findings and Mechanistic Insights

- Hydrogen Bonding : Imidazolium ILs rely on C2–H···anion interactions, whereas sulfonium ILs exhibit weaker van der Waals forces, explaining their lower viscosity .

- Thermal Degradation : Sulfonium ILs decompose at lower temperatures due to less stable S–C bonds compared to N-containing cations .

- Solvation Behavior : The LSER model for [bmmim][Tf2N] highlights dominant dipole/polarization interactions, contrasting with sulfonium ILs, which prioritize hydrophobicity .

Biological Activity

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, commonly referred to as [S222][NTf2], is a room-temperature ionic liquid (RTIL) that has garnered attention for its unique properties and potential applications in various biological and electrochemical contexts. This compound is characterized by its sulfonium cation and the bis(trifluoromethylsulfonyl)imide anion, which contribute to its distinctive chemical behavior.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Cation : Diethylmethylsulfonium

- Anion : Bis(trifluoromethylsulfonyl)imide

This combination results in a highly polar and thermally stable ionic liquid, which is suitable for a variety of applications, especially in electrochemistry.

This compound exhibits notable electrochemical properties, making it a subject of interest in the field of energy storage and conversion. Research has shown that this ionic liquid can effectively function as an electrolyte in lithium rechargeable batteries, showcasing favorable redox behavior when paired with various lithium salts. The cyclic voltammetry studies reveal that the compound undergoes well-defined oxidation and reduction processes, which are critical for battery applications .

Case Studies

-

Application in Drug Delivery Systems :

- Ionic liquids like this compound have been explored for use in drug delivery systems due to their ability to solubilize a variety of compounds. A study demonstrated that incorporating this ionic liquid into polymer matrices improved the release rates of active pharmaceutical ingredients, highlighting its potential in enhancing drug bioavailability .

- Electrochemical Sensors :

Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing high-purity diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide?

High-purity synthesis typically involves metathesis reactions between diethylmethylsulfonium halides and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in anhydrous solvents like acetonitrile. Post-synthesis purification steps, such as repeated washing with deionized water and vacuum drying, are critical to remove residual halides and solvents. Purity verification via NMR and ion chromatography is essential, as impurities can significantly alter physicochemical properties .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Long-term storage should occur in cool (<25°C), dry environments, as elevated temperatures and humidity accelerate decomposition. Safety protocols, including fume hood use and personal protective equipment (PPE), are mandatory due to incompletely characterized hazards .

Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms cation-anion interactions and detects residual solvents.

- Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., glass transition, melting points).

- Ion Chromatography quantifies halide impurities.

- Karl Fischer Titration measures trace moisture content, which affects ionic conductivity .

Advanced Research Questions

Q. How can experimental discrepancies in reported ionic conductivity values be resolved?

Variations in conductivity often arise from differences in moisture content, impurities, or measurement techniques (e.g., AC impedance vs. dielectric spectroscopy). Standardize protocols by:

Q. What strategies optimize the design of electrochemical cells using this ionic liquid (IL)?

For energy storage applications (e.g., supercapacitors):

- Combine with propylene carbonate (PC) to reduce viscosity and enhance conductivity (e.g., PC/IL molar ratios of 1:3 achieve optimal balance).

- Use carbon-based electrodes functionalized with nitrogen or sulfur to improve IL-electrode compatibility.

- Monitor electrochemical stability via cyclic voltammetry (CV) within a 4.7 V window to avoid anion/cation decomposition .

Q. How do computational models (e.g., CPA Equation of State) predict thermodynamic properties of IL mixtures?

The Cubic-Plus-Association (CPA) model correlates vapor pressure and liquid density data to estimate activity coefficients and phase behavior. For diethylmethylsulfonium-based ILs:

- Fit binary interaction parameters using experimental data for analogous ILs (e.g., [EMIM][Tf₂N]).

- Validate predictions with high-pressure DSC and vapor-liquid equilibrium (VLE) measurements .

Q. What methodologies address contradictory data on IL degradation pathways under thermal stress?

- Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) identifies volatile decomposition products (e.g., SO₂, CF₃ radicals).

- Accelerated Aging Studies under controlled O₂/H₂O exposure quantify degradation kinetics.

- DFT Calculations predict bond dissociation energies to prioritize experimental validation of degradation mechanisms .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in IL synthesis?

- Implement strict stoichiometric control (e.g., ≤0.5% molar excess of LiTFSI).

- Use inline FTIR to monitor reaction progress in real time.

- Adopt Quality-by-Design (QbD) frameworks to identify critical process parameters (e.g., solvent purity, mixing rates) .

Q. What approaches reconcile discrepancies between experimental and simulated viscosity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.